Biotin-PEG3-acid
Overview
Description
Biotin-PEG3-acid is a biotinylation reagent that can react with an amine attached molecule . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein or macromolecule . It is reagent grade and used for research purposes .
Synthesis Analysis
The synthesis of Biotin-PEG3-acid involves the use of psoralen, a popular crosslinking moiety that reacts with double-stranded DNA and RNA upon exposure to longwave UV light . A new probe, AP3B, uses the psoralen derivative, 4′-aminomethyltrioxsalen, to crosslink and biotinylate nucleic acids .Molecular Structure Analysis
Biotin-PEG3-acid has a chemical formula of C19H33N3O7S . It features a long hydrophilic PEG3 linker that separates the biotin residue from the target molecule for efficient binding with streptavidin .Chemical Reactions Analysis
Biotin-PEG3-acid can react with amine attached molecules . The PEG attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein or macromolecule . It can be used to label terminal alkynes via copper-catalyzed click reactions or copper-free click reactions with cyclooctynes .Physical And Chemical Properties Analysis
Biotin-PEG3-acid is a water-soluble compound . The short PEG segments are hydrophilic and confer greater solubility to labeled proteins compared to reagents having only hydrocarbon spacers .Scientific Research Applications
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Biotin-PEG3-acid is a biotinylation reagent . It can react with amine attached molecules . The PEG (Polyethylene Glycol) attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein or macromolecule .
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Biotin, also known as vitamin H or B7, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It has important applications in food additives, biomedicine, and other fields .
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Biotin-PEG3-acid can be used in the field of Protein Labeling & Crosslinking . It can label molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins . The primary amine can be crosslinked to proteins and material surfaces using EDC and other crosslinkers .
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Biotin-PEG3-acid is also used in the synthesis of PROTAC molecules . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
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PROTAC Linker : Biotin-PEG3-acid can be used as a linker in the synthesis of PROTAC (Proteolysis Targeting Chimeras) molecules . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
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Nucleic Acid Crosslinker : Biotin-PEG3-acid can be used as a nucleic acid crosslinker for biotinylation of double-stranded DNA or RNA . This application is particularly useful for genomic studies as it allows for spatial and temporal control of the crosslinking reactions with light .
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Biotinylation Reagent : Biotin-PEG3-acid is a biotinylation reagent that can react with amine attached molecules . The PEG (Polyethylene Glycol) attached to the biotin gives an extended spacer arm that permits the biotin to reach into the binding pocket of the protein or macromolecule .
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Drug Delivery Systems : Biotin-PEG3-acid can be used in the development of drug delivery systems . The biotin moiety can be used for targeted delivery of drugs to cells that overexpress biotin receptors . The PEG spacer can improve the solubility and stability of the drug, and the acid group can be used for conjugation to the drug molecule .
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Biochemical Probes : Biotin-PEG3-acid can be used to create biochemical probes . The biotin moiety can bind to streptavidin or avidin with high affinity, allowing the probe to be used in a variety of biochemical assays . The PEG spacer can reduce non-specific binding and increase the probe’s stability .
Safety And Hazards
Future Directions
Biotin-PEG3-acid is used in numerous studies to crosslink DNA and double-stranded RNA for genome-wide investigations . A new probe, AP3B, which uses the psoralen derivative, 4′-aminomethyltrioxsalen, to crosslink and biotinylate nucleic acids, is being developed . This new probe is 4 to 5 times more effective at labeling DNA in cells and produces a comparable number of crosslinks with over 100 times less compound and less exposure to UV light in vitro than EZ-link psoralen-PEG3-biotin .
properties
IUPAC Name |
3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O7S/c23-16(4-2-1-3-15-18-14(13-30-15)21-19(26)22-18)20-6-8-28-10-12-29-11-9-27-7-5-17(24)25/h14-15,18H,1-13H2,(H,20,23)(H,24,25)(H2,21,22,26)/t14-,15-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGPPBXEZFBGDJ-MPGHIAIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Biotin-PEG3-acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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